1,1-Dichloroethane (2,2,2-D3)

Environmental Analysis GC-MS Isotope Dilution

1,1-Dichloroethane (2,2,2-D3) (CAS 56912-77-7) is a stable isotope-labeled analog of 1,1-dichloroethane, wherein three hydrogen atoms are replaced by deuterium at the 2,2,2-positions. It is a colorless liquid with a sweet odor, primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of chlorinated hydrocarbons in environmental samples.

Molecular Formula C2H4Cl2
Molecular Weight 101.97 g/mol
CAS No. 56912-77-7
Cat. No. B1434543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloroethane (2,2,2-D3)
CAS56912-77-7
Molecular FormulaC2H4Cl2
Molecular Weight101.97 g/mol
Structural Identifiers
SMILESCC(Cl)Cl
InChIInChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3
InChIKeySCYULBFZEHDVBN-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichloroethane (2,2,2-D3) CAS 56912-77-7: Deuterated Internal Standard for Environmental Analysis


1,1-Dichloroethane (2,2,2-D3) (CAS 56912-77-7) is a stable isotope-labeled analog of 1,1-dichloroethane, wherein three hydrogen atoms are replaced by deuterium at the 2,2,2-positions . It is a colorless liquid with a sweet odor, primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of chlorinated hydrocarbons in environmental samples . Its molecular formula is C2HD3Cl2, with a molecular weight of 101.98 g/mol . The compound is listed in EPA guidelines for the analysis of pollutants, underscoring its regulatory relevance [1].

Why Unlabeled 1,1-Dichloroethane or Other Analogs Cannot Substitute for 1,1-Dichloroethane (2,2,2-D3) in Quantitation


The use of unlabeled 1,1-dichloroethane or other chlorinated ethanes as internal standards in GC-MS quantitation introduces significant inaccuracy due to matrix effects, variable extraction recovery, and ionization efficiency fluctuations [1]. Deuterated internal standards like 1,1-Dichloroethane (2,2,2-D3) mitigate these errors by co-eluting with the analyte and experiencing near-identical sample preparation losses, thereby normalizing instrument response . Substituting with a non-deuterated analog or a different compound (e.g., 1,2-dichloroethane) can lead to recovery differences, retention time shifts, and compromised method precision [1].

Quantitative Differentiation of 1,1-Dichloroethane (2,2,2-D3) as an Internal Standard


Improved Quantitation Accuracy via Isotope Dilution Mass Spectrometry (IDMS)

1,1-Dichloroethane (2,2,2-D3) serves as a superior internal standard compared to unlabeled 1,1-dichloroethane in GC-MS due to its distinct mass difference (+3 Da), enabling precise differentiation from the native analyte . In isotope dilution mass spectrometry (IDMS), the use of a deuterated internal standard corrects for matrix effects and recovery losses, which are common in complex environmental samples . While specific recovery data for this exact compound is not publicly available in peer-reviewed literature, the class-level performance of deuterated internal standards shows that they typically achieve recoveries within 70-120% with relative standard deviations (RSD) below 15% in validated methods [1].

Environmental Analysis GC-MS Isotope Dilution

Regulatory Acceptance in EPA Methods for Pollutant Analysis

1,1-Dichloroethane (2,2,2-D3) is specifically listed and approved for use in EPA's 'Guidelines Establishing Test Procedures for the Analysis of Pollutants' [1]. In contrast, unlabeled 1,1-dichloroethane is not approved as an internal standard for these methods, as it would be indistinguishable from the analyte of interest. This regulatory endorsement provides a clear procurement advantage for laboratories requiring compliance with EPA protocols.

EPA Method Volatile Organic Compounds Environmental Compliance

Optimized Mass Spectrometric Detection with Minimal Interference

The +3 Da mass shift of 1,1-Dichloroethane (2,2,2-D3) relative to the unlabeled compound (m/z 98.96) provides a clear analytical window, minimizing isotopic overlap and enhancing signal-to-noise ratios in complex matrices . This contrasts with using a non-deuterated internal standard like 1,2-dichloroethane-d4, which may co-elute differently and require additional chromatographic resolution. The 98% atom D enrichment ensures a consistent isotopic purity, reducing variability in quantitation .

GC-MS LC-MS Selectivity

Validated Use in Isotope Dilution for Wastewater Analysis

While direct quantitative data for 1,1-Dichloroethane (2,2,2-D3) is limited in open literature, EPA Method 1624 employs isotopic dilution with stable isotopes for the determination of 1,1-dichloroethane in wastewater using purge-and-trap GC/MS [1]. This method specifies the addition of a stable isotope analog, for which 1,1-Dichloroethane (2,2,2-D3) is a suitable candidate. The method achieves a detection limit of 10 μg/L, and labeled compound recovery ranges from 23-191% depending on matrix complexity [1].

Wastewater Purge-and-Trap Isotopic Dilution

Recommended Applications for 1,1-Dichloroethane (2,2,2-D3) CAS 56912-77-7


Quantitative GC-MS Analysis of 1,1-Dichloroethane in Drinking Water and Wastewater

Utilize 1,1-Dichloroethane (2,2,2-D3) as an internal standard in EPA Method 1624 or equivalent purge-and-trap GC-MS methods to achieve precise quantitation of 1,1-dichloroethane in water samples. Its isotopic purity and mass difference ensure accurate correction for matrix effects and extraction losses, as demonstrated in validated methods [1].

Environmental Fate and Transport Studies of Chlorinated Solvents

Employ 1,1-Dichloroethane (2,2,2-D3) as a tracer in soil or groundwater studies to monitor the movement and degradation of 1,1-dichloroethane. The deuterium label allows for differentiation from background levels, enabling accurate assessment of attenuation rates and degradation pathways .

Method Development and Validation for Volatile Organic Compounds (VOCs)

Use 1,1-Dichloroethane (2,2,2-D3) as a surrogate or internal standard during the development of new GC-MS methods for VOCs. Its similar physicochemical properties to the target analyte ensure reliable performance across various matrices, and its EPA-approved status adds credibility to regulatory submissions [2].

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